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molecular formula C8H8N2O6 B8703189 Benzene, 2,5-dimethoxy-1,3-dinitro- CAS No. 15174-07-9

Benzene, 2,5-dimethoxy-1,3-dinitro-

Cat. No. B8703189
M. Wt: 228.16 g/mol
InChI Key: HNAAOKVBUUHVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05030241

Procedure details

1 g of 2,6-dinitro-hydroquinone dimethyl ether (B. Relchert and W. Turkewitsch, Arch. der Pharmazie 276, 397, 406 (1938)) was stirred in 15 ml of ethanol amine for one hour at room temperature, whereupon the mixture was poured on ice and neutralized with acetic acid. The precipitated red crystals were filtered with suction. 0.9 g (78 percent of the theoretical yield) of the product was obtained; it has a melting point of 104° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:6]([O:7][CH3:8])=[CH:5][C:4]=1[N+:14]([O-:16])=[O:15].C(O)(=O)C.[CH2:21]([CH2:23][NH2:24])[OH:22]>>[N+:11]([C:10]1[CH:9]=[C:6]([O:7][CH3:8])[CH:5]=[C:4]([N+:14]([O-:16])=[O:15])[C:3]=1[NH:24][CH2:23][CH2:21][OH:22])([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=C(OC)C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
15 mL
Type
reactant
Smiles
C(O)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated red crystals were filtered with suction
CUSTOM
Type
CUSTOM
Details
0.9 g (78 percent of the theoretical yield) of the product
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(NCCO)C(=CC(=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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